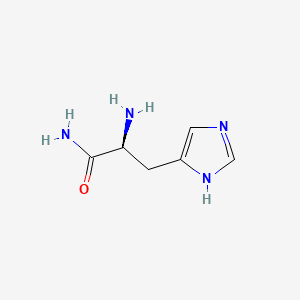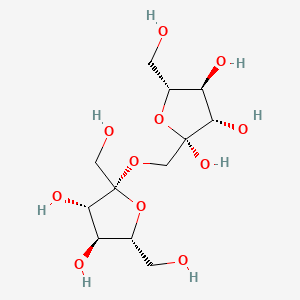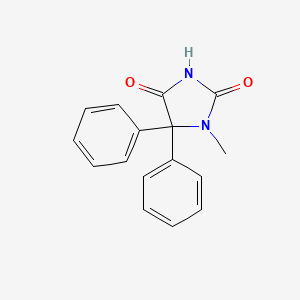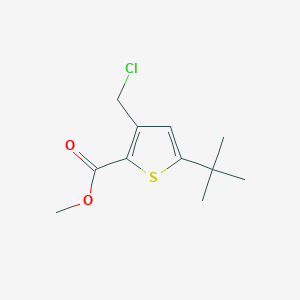
4-(4-Methylpiperazin-1-yl)pyridin-3-amin
Übersicht
Beschreibung
4-(4-Methylpiperazin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H16N4 . It has a molecular weight of 192.26 g/mol . The IUPAC name for this compound is 4-(4-methyl-1-piperazinyl)-3-pyridinylamine .
Molecular Structure Analysis
The InChI code for 4-(4-Methylpiperazin-1-yl)pyridin-3-amine is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7,11H2,1H3 . This compound has one rotatable bond, four hydrogen bond acceptors, and one hydrogen bond donor .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 45.4 Ų and a complexity of 177 .Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolo-pyrazin- und Pyridinderivaten
Diese Verbindung wird bei der Synthese von Pyrazolo-pyrazin- und Pyridinderivaten verwendet, die in verschiedenen chemischen Reaktionen und potenziellen pharmazeutischen Anwendungen wichtig sind. Sie dient als Solvatisierungs- und Stabilisierungsmittel, insbesondere bei der Herstellung von einheitlichen Silbernanopartikeln mit einer Größe von weniger als 10 nm .
Antibakterielle Aktivität
4-(4-Methylpiperazin-1-yl)pyridin-3-amin zeigt vielversprechende Ergebnisse in antimikrobiellen Anwendungen. Molekulare Docking-Simulationen haben gezeigt, dass Derivate dieser Verbindung Oxidoreduktase-Enzyme hemmen können, die wichtige Ziele bei der antibakteriellen Aktivität darstellen. Die Wechselwirkungen zwischen den aromatischen Einheiten der Verbindung und den lipophilen Resten der Bindungsstelle des Enzyms stabilisieren den Enzym-Inhibitor-Komplex .
Leukämiebehandlung
Die Verbindung ist strukturell verwandt mit Imatinib, einem Therapeutikum, das zur Behandlung von Leukämie eingesetzt wird, indem es Tyrosinkinasen spezifisch hemmt. Obwohl Imatinib in verschiedenen Salzformen charakterisiert wurde, weist this compound strukturelle Ähnlichkeiten auf, die auf eine potenzielle Verwendung bei der Behandlung von Leukämie hindeuten .
Hemmung des PDGF-Rezeptor-Tyrosinkinasen
Sie dient als Inhibitor für PDGF-Rezeptor-Tyrosinkinasen, die an verschiedenen Krankheiten beteiligt sind, darunter Krebserkrankungen. Der Hemmmechanismus beinhaltet die Blockierung der Signalwege, die zur Zellproliferation führen .
Entzündungshemmende und schmerzlindernde Wirkungen
Ein neues Piperazinderivat, LQFM182, das mit this compound verwandt ist, wurde auf seine schmerzlindernden und entzündungshemmenden Wirkungen untersucht. Tests wie Essigsäure-induzierte Bauchkrämpfe, Schwanzreflex und Formalin-induzierter Schmerz wurden eingesetzt, um seine Wirksamkeit zu bewerten .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if inhaled, removing the person to fresh air and keeping them comfortable for breathing .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJACUSQLFALEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163062 | |
| Record name | Piperazine, 1-(3-amino-4-pyridyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14549-59-8 | |
| Record name | Piperazine, 1-(3-amino-4-pyridyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(3-amino-4-pyridyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)



![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)



